Cas no 887595-86-0 ({4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine)

Technical Introduction: {4-Chloro-3-(trifluoromethyl)phenylmethyl}hydrazine is a specialized hydrazine derivative featuring a chloro- and trifluoromethyl-substituted phenylmethyl group. This compound is of interest in synthetic organic chemistry due to its reactive hydrazine moiety, which facilitates the formation of hydrazones, heterocycles, and other nitrogen-containing intermediates. The presence of electron-withdrawing substituents (chloro and trifluoromethyl) enhances its utility in nucleophilic substitution and condensation reactions. Its structural features make it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. The compound is typically handled under controlled conditions due to its reactivity. High purity grades are available for precision applications in research and industrial synthesis.
{4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine structure
887595-86-0 structure
Product Name:{4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine
CAS No:887595-86-0
MF:C8H8ClF3N2
MW:224.610731124878
CID:713865
PubChem ID:23334257
Update Time:2025-05-27

{4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine,[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-
    • (4-Chloro-3-trifluoromethyl-benzyl)-hydrazine
    • [4-chloro-3-(trifluoromethyl)phenyl]methylhydrazine
    • {4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine
    • SB80366
    • 4-chloro-3-trifluoromethylbenzylhydrazine
    • DTXSID80633032
    • SCHEMBL11445998
    • (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine
    • EN300-1930284
    • 887595-86-0
    • {[4-Chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
    • Inchi: 1S/C8H8ClF3N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2
    • InChI Key: QYZCPOGLBTUVLP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CNN)=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 224.0328104g/mol
  • Monoisotopic Mass: 224.0328104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38Ų

{4-chloro-3-(trifluoromethyl)phenylmethyl}hydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1930284-0.05g
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
887595-86-0
0.05g
$587.0 2023-09-17
Enamine
EN300-1930284-0.1g
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
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{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
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$642.0 2023-09-17
Enamine
EN300-1930284-0.5g
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
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$671.0 2023-09-17
Enamine
EN300-1930284-1.0g
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
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$871.0 2023-06-02
Enamine
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Enamine
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$2525.0 2023-06-02
Enamine
EN300-1930284-10.0g
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}hydrazine
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$3746.0 2023-06-02
Enamine
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$699.0 2023-09-17
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